Product packaging for Myristoyl tryptamine(Cat. No.:CAS No. 21469-16-9)

Myristoyl tryptamine

Cat. No.: B1200446
CAS No.: 21469-16-9
M. Wt: 370.6 g/mol
InChI Key: WKHRRBLLYDJXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myristoyl Tryptamine is a specialized biochemical compound offered for research and development purposes. This molecule consists of a tryptamine backbone linked to a myristoyl fatty acid chain, suggesting potential interactions with protein lipid modification pathways. Tryptamine derivatives are known to act on serotonergic systems, primarily as agonists at various 5-HT receptors, including 5-HT 2A , which is a primary target for many psychoactive tryptamines and is critically involved in modulating perception, mood, and cognition . The addition of a myristoyl group may implicate this compound in the study of N-myristoyltransferase (NMT) enzymes . NMTs catalyze the transfer of myristic acid to the N-terminus of target proteins, a vital post-translational modification that regulates protein localization and signaling in various diseases, making NMT a target in oncology and infectious disease research . Potential Research Applications: Enzymology Studies: Investigate as a potential substrate or inhibitor for N-myristoyltransferases (NMT1 and NMT2) to explore mechanisms of enzyme inhibition and conformational trapping . Neuropharmacology: Study the functional interaction between lipidated tryptamines and serotonin receptor subtypes (e.g., 5-HT 2A , 5-HT 1A ) to understand signaling dynamics and receptor modulation . Cell Signaling & Metabolism: Utilize as a tool to probe the role of protein myristoylation in cellular pathways relevant to cancer, parasitic infections, and neurological disorders . Quality & Safety: This product is provided as a high-purity chemical characterized by advanced analytical techniques. It is intended for research use only in laboratory settings and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H38N2O B1200446 Myristoyl tryptamine CAS No. 21469-16-9

Properties

CAS No.

21469-16-9

Molecular Formula

C24H38N2O

Molecular Weight

370.6 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]tetradecanamide

InChI

InChI=1S/C24H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-17-24(27)25-19-18-21-20-26-23-16-14-13-15-22(21)23/h13-16,20,26H,2-12,17-19H2,1H3,(H,25,27)

InChI Key

WKHRRBLLYDJXAL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21

Other CAS No.

21469-16-9

Synonyms

myristoyl tryptamine

Origin of Product

United States

Chemical Synthesis and Biosynthetic Intermediates of Myristoyl Tryptamine

Characterization of Myristoyl Tryptamine (B22526) and its Synthetic Analogues

The comprehensive characterization of Myristoyl tryptamine and its synthetic analogues involves a suite of advanced analytical techniques. These methods are crucial for unequivocally confirming the chemical structure, assessing the purity of synthesized compounds, and separating potential isomers, ensuring the integrity and reliability of research findings.

Advanced Spectroscopic Techniques for Structural Confirmation, including High-Resolution Mass Spectrometry, Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy.

High-Resolution Mass Spectrometry (HRMS) High-Resolution Mass Spectrometry is indispensable for determining the exact molecular weight and elemental composition of this compound. This technique provides a precise mass-to-charge ratio (m/z) for the protonated molecule ([M+H]) or other adducts, allowing for the calculation of the empirical formula with high accuracy. For tryptamine derivatives, HRMS can also provide valuable fragmentation patterns (MS/MS data) that aid in elucidating the connectivity of the myristoyl chain to the tryptamine core and identifying specific bond cleavages. For instance, in the characterization of other complex molecules, mass spectrometry has been successfully employed to confirm identity, yielding pseudo molecular ions and characteristic fragments mitoproteome.org, google.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR techniques (e.g., HSQC, HMBC, COSY), is the cornerstone for elucidating the complete molecular structure of this compound.

¹H NMR Spectroscopy provides information on the number, chemical environment, and connectivity of hydrogen atoms. Key signals expected for this compound would include:

Protons from the indole (B1671886) ring (aromatic region, typically δ 6.5-8.0 ppm).

Protons from the ethylamine (B1201723) side chain (aliphatic region, typically δ 2.5-3.5 ppm).

Protons from the myristoyl (tetradecanoyl) chain, showing characteristic signals for the terminal methyl group (δ ~0.9 ppm), methylene (B1212753) groups (δ ~1.2-1.6 ppm), and the α-methylene group adjacent to the carbonyl (δ ~2.2-2.4 ppm). The N-H proton of the indole and the amide N-H proton (if acylation is on the amine) would also be observable, though their chemical shifts can vary depending on solvent and concentration.

¹³C NMR Spectroscopy reveals the carbon skeleton, providing insights into the number of unique carbon atoms and their chemical environments. Signals for the indole carbons, the two carbons of the ethylamine bridge, and the 14 carbons of the myristoyl chain (including the carbonyl carbon, typically δ ~170-175 ppm) would be observed.

2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for confirming carbon-proton correlations and long-range couplings, respectively, thereby establishing the complete molecular connectivity and confirming the site of myristoylation (e.g., N-acylation of the amine nitrogen). These techniques have been widely used for the structural characterization of various organic compounds, including other alkaloids uni.lu, uni-freiburg.de, escholarship.org, google.com, nih.gov.

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy is used to identify the presence of characteristic functional groups within the this compound molecule. Key absorption bands expected include:

N-H stretching vibrations from the indole nitrogen (typically ~3400 cm⁻¹).

C=O stretching vibration from the amide linkage of the myristoyl group (typically ~1630-1680 cm⁻¹, amide I band).

N-H bending vibration from the amide (amide II band, ~1510-1570 cm⁻¹).

C-H stretching vibrations from the aliphatic myristoyl chain (~2850-2960 cm⁻¹).

Characteristic aromatic C=C stretching vibrations from the indole ring (~1450-1600 cm⁻¹). IR spectroscopy provides a rapid and complementary method to confirm the presence of the myristoyl moiety and the tryptamine scaffold uni.lu, uni-freiburg.de, escholarship.org,, google.com.

Table 1: Expected Spectroscopic Data for this compound (General Principles)

TechniqueExpected Information
HRMS Exact mass of [M+H] ion, elemental composition, fragmentation pattern.
¹H NMR Chemical shifts, integration, and coupling patterns for indole protons, alkyl chain protons, and amide N-H.
¹³C NMR Chemical shifts for all carbon atoms, including indole, ethylamine, and myristoyl carbons (especially carbonyl).
IR Characteristic absorption bands for indole N-H, amide C=O, aliphatic C-H, and aromatic C=C.

Chromatographic Purity Assessment and Isomer Separation for Research Applications.

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for separating it from impurities, unreacted starting materials, by-products, and potential isomers.

High-Performance Liquid Chromatography (HPLC) High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed for tryptamine derivatives, utilizing C18 columns. The mobile phase typically consists of a gradient or isocratic mixture of aqueous buffers (e.g., containing trifluoroacetic acid or formic acid for pH control and ion-pairing) and organic solvents (e.g., acetonitrile (B52724) or methanol),. Detection is often achieved using UV-Vis spectroscopy, typically at wavelengths around 280 nm, characteristic of the indole chromophore. Diode array detection (DAD) can be used to confirm peak identity by comparing UV spectra. The purity is determined by calculating the area percentage of the main peak relative to all other detected peaks in the chromatogram. Validation of HPLC methods involves assessing parameters such as selectivity, linearity, precision, robustness, and limits of detection and quantification,.

Gas Chromatography-Mass Spectrometry (GC-MS) For volatile or thermally stable tryptamine derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity assessment and identification. Prior derivatization (e.g., silylation) might be necessary to increase volatility for compounds like this compound due to its relatively high molecular weight and potential for hydrogen bonding. GC-MS provides both chromatographic separation and mass spectral identification, offering complementary information to HPLC-UV,.

Isomer Separation The separation of isomers is a critical aspect, especially for compounds that might exist as structural or stereoisomers. While this compound itself is unlikely to have many common structural isomers from its direct synthesis, impurities or analogues might. Chromatographic methods are specifically developed to achieve baseline separation of closely related compounds.

HPLC Method Development : Optimizing column chemistry (e.g., different stationary phases, chiral columns for enantiomers), mobile phase composition, pH, and temperature are crucial for achieving effective isomer separation,.

Two-Dimensional Liquid Chromatography (2D-LC) : For complex mixtures or when conventional 1D-HPLC struggles with co-eluting impurities or isomers, 2D-LC coupled with mass spectrometry (2D-LC-MS) offers enhanced separation power. This technique uses two different separation mechanisms in series, significantly increasing peak capacity and resolution, and is particularly valuable for differentiating compounds with identical m/z ratios, such as isomers. For example, 2D-LC-MS has been successfully applied to assess peak purity of pharmaceutical peptides and differentiate isomers.

Table 2: Chromatographic Parameters for Purity Assessment (General Principles for Tryptamines)

TechniqueColumn Type (Typical)Mobile Phase (Typical)Detection MethodApplication
HPLC C18 (Reversed-phase)Acetonitrile/Methanol + Aqueous Buffer (e.g., TFA)UV-Vis (280 nm), DADPurity assessment, quantification.
GC-MS HP-5MS capillary column (or similar)Carrier gas (Helium)Mass SpectrometryPurity assessment, identification (may require derivatization).

Molecular Pharmacology and Receptor System Interactions of Myristoyl Tryptamine

Serotonin (B10506) Receptor (5-HTR) Subtype Modulatory Profiles of Myristoyl Tryptamine (B22526)

The serotonin receptor system is a primary target for many tryptamine derivatives. nih.govnih.gov Research on various analogues has established their potential to act as agonists, antagonists, or partial agonists across different 5-HT receptor families, including 5-HT1, 5-HT2, 5-HT4, and 5-HT7. nih.govnih.govnih.gov However, specific binding affinities (Ki values) and functional potencies (EC50 or IC50 values) for Myristoyl tryptamine at these receptor subtypes are not documented in the available literature.

Agonist, Antagonist, and Partial Agonist Activities across 5-HT1, 5-HT2, 5-HT4, and 5-HT7 Receptor Families.

Without specific experimental data, it is not possible to define the activity profile of this compound at these key serotonin receptor families. The addition of a myristoyl group, a 14-carbon saturated fatty acid, to the tryptamine backbone would significantly increase its lipophilicity, which could influence its interaction with the transmembrane domains of these G-protein coupled receptors (GPCRs). However, the precise nature of this influence—whether it enhances or diminishes affinity and efficacy at each receptor subtype—remains to be determined through empirical investigation.

Quantitative Ligand Binding and Functional Assays, such as Calcium Flux and cAMP Modulation.

Quantitative assays are crucial for characterizing the pharmacological profile of a compound. Ligand binding assays would be necessary to determine the affinity of this compound for various 5-HT receptors. guidetopharmacology.org Functional assays, such as those measuring calcium (Ca2+) mobilization or cyclic adenosine (B11128) monophosphate (cAMP) modulation, would elucidate its efficacy as an agonist or antagonist. creative-bioarray.comrevvity.com For instance, activation of 5-HT2 receptors typically leads to an increase in intracellular calcium, while 5-HT1 and some 5-HT7 receptor subtypes are often coupled to the inhibition or stimulation of cAMP production, respectively. nih.govresearchgate.net No such quantitative data for this compound has been found.

Interaction with Trace Amine-Associated Receptors (TAARs)

Trace amine-associated receptors, particularly TAAR1, are another important target for endogenous and synthetic tryptamines. nih.gov Activation of TAAR1 can modulate dopaminergic and serotonergic systems. mdpi.comfrontiersin.org While it is plausible that this compound interacts with TAARs, no studies have been published to confirm this or to quantify its binding affinity or functional activity at these receptors.

Engagement with Sigma Receptors (SIGMAR1)

The sigma-1 receptor (SIGMAR1) is an intracellular chaperone protein that has been shown to bind various tryptamines, including the endogenous hallucinogen N,N-dimethyltryptamine (DMT). researchgate.net This interaction can modulate a variety of cellular processes, including calcium signaling. mdpi.com Given the structural similarity, an interaction between this compound and SIGMAR1 is conceivable, but remains uninvestigated.

Modulation of Other Neurotransmitter Systems, including Dopaminergic, Glutamatergic, and Adrenergic Pathways

Tryptamines can exert indirect effects on other neurotransmitter systems. For example, through their action on 5-HT and TAAR1 receptors, they can influence dopamine (B1211576) release and glutamatergic transmission. mdpi.comnih.govnih.gov Some tryptamine derivatives have also been shown to interact with adrenergic receptors. nih.gov However, without primary data on this compound's activity at its primary targets, any discussion of its effects on dopaminergic, glutamatergic, and adrenergic pathways would be purely speculative.

Characterization of Intracellular Signaling Pathways and Effector Mechanisms Triggered by this compound

The downstream effects of receptor activation by a ligand are determined by the intracellular signaling pathways to which the receptor is coupled. As mentioned, these can include modulation of second messengers like cAMP and Ca2+. creative-bioarray.comrevvity.com The N-myristoylation of proteins is a known mechanism for membrane anchoring and can influence signal transduction. nih.govnih.gov It is possible that the myristoyl group on tryptamine could affect its interaction with the cell membrane and its ability to trigger specific intracellular signaling cascades. However, in the absence of research, the specific effector mechanisms engaged by this compound remain unknown.

G-Protein Coupling and Downstream Cascades.

There is no specific information available in the scientific literature regarding the G-protein coupling and downstream signaling cascades of this compound.

Tryptamine and its derivatives are known to interact with various G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) receptors and trace amine-associated receptors (TAARs). For instance, tryptamine itself is an agonist at the trace amine-associated receptor 1 (TAAR1), a GPCR that can couple to Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. Many substituted tryptamines are agonists at various serotonin receptors, such as the 5-HT2A receptor, which primarily couples to Gq/11 proteins, activating the phospholipase C pathway and leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

N-myristoylation is a lipid modification that can influence the localization and function of proteins, including Gα subunits of heterotrimeric G proteins. This modification can enhance the affinity of Gα subunits for the cell membrane, which is crucial for their interaction with GPCRs and downstream effectors. It is plausible that the myristoyl group on this compound could influence its interaction with the lipid bilayer and potentially affect its binding to and activation of target receptors. However, without experimental data, the specific G-protein coupling profile and the resulting downstream cascades for this compound remain unknown.

Receptor Internalization and Desensitization Kinetics.

No studies have been found that specifically investigate the receptor internalization and desensitization kinetics following activation by this compound.

In general, prolonged or repeated activation of GPCRs, such as serotonin receptors, by an agonist can lead to receptor desensitization and internalization. This is a regulatory mechanism to prevent overstimulation of signaling pathways. For serotonin receptors like the 5-HT2A receptor, agonist binding can lead to phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from its G-protein and targets it for internalization into endosomes. The kinetics of this process, including the rate of internalization and subsequent recycling to the cell surface or degradation, are receptor- and agonist-specific.

The presence of a myristoyl group on a ligand could potentially influence these kinetics. For example, its lipophilic nature might affect the ligand's residency time at the receptor or its interaction with the cell membrane, which could in turn modulate the processes of receptor desensitization and internalization. However, these are theoretical considerations, and there is no experimental evidence to support them in the context of this compound.

Gene Expression and Proteomic Changes in Cellular Models.

There is no available research on the specific changes in gene expression or the proteomic profile of cellular models in response to treatment with this compound.

Psychoactive compounds, including various tryptamine derivatives, have been shown to induce changes in gene expression and protein levels in different cell types and in the brain. These changes can be widespread and affect various cellular processes, including synaptic plasticity, cell signaling, and metabolism. Transcriptomic and proteomic studies are powerful tools to identify these molecular changes and can provide insights into the mechanisms of action of a compound.

Given that myristoylation is a key post-translational modification involved in protein function and localization, it is conceivable that this compound could have unique effects on cellular proteomics beyond those of tryptamine alone. For example, it could potentially interfere with cellular N-myristoyltransferases, enzymes that attach myristate to proteins, thereby affecting the myristoylation of endogenous proteins. However, this is speculative, and without dedicated research, the impact of this compound on the transcriptome and proteome of any cellular model is unknown.

Cellular and Subcellular Mechanisms of Myristoyl Tryptamine

Investigating Myristoyl Tryptamine's Membrane Permeation and Intracellular Distribution.

The ability of a compound to permeate cellular membranes and its subsequent intracellular distribution are critical determinants of its biological activity. For Myristoyl tryptamine (B22526), these processes would likely be influenced by both its tryptamine core and its myristoyl fatty acyl chain.

Computational modeling, particularly molecular dynamics (MD) simulations and umbrella sampling techniques, is a powerful tool to investigate the permeation behavior of molecules across lipid bilayers uni.luwikipedia.org. Studies on various tryptamine derivatives have shown that factors such as N-alkylation, indole (B1671886) ring substitution, and the protonation state significantly influence their membrane permeability uni.luwikipedia.org. For instance, N-methylated and N,N-dimethylated tryptamines have been shown to be capable of entering the intracellular space to target intracellular receptors uni.luwikipedia.org. Protonated compounds generally face higher energy barriers at the center of the lipid bilayer, making them less permeable, while the permeability of neutral compounds is modulated by substituents on the indole ring that affect polarity uni.lu.

For myristoylated compounds, the myristoyl group (a 14-carbon saturated fatty acid) is known to facilitate the insertion of conjugated peptides or proteins into lipid bilayers, thereby promoting membrane association lipidmaps.org. While myristoylation alone might not always confer stable membrane binding to proteins, it is a crucial initial step for membrane targeting metabolomicsworkbench.org. Computational models of lipid membranes, such as those using POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) or DMPC (L-α-dimyristoylphosphatidylcholine) bilayers, are commonly employed to simulate these interactions uni.luguidetopharmacology.org. In the context of this compound, computational modeling would likely predict that the myristoyl chain would enhance its partitioning into and potential translocation across lipid bilayers compared to unmodified tryptamine, given the hydrophobic nature of the acyl chain.

In vitro cellular uptake and subcellular localization studies typically employ techniques such as fluorescence measurement, fluorescence microscopy, and flow cytometry to assess how compounds enter cells and where they reside intracellularly nih.govwikipedia.orgiarc.fr. For myristoylated peptides, efficient cellular uptake has been observed, with membrane association being rapid and temperature-dependent lipidmaps.org. This suggests that the myristoyl tag plays a significant role in mediating entry into living cells lipidmaps.org.

For this compound, it could be hypothesized that the myristoyl moiety would similarly enhance its cellular uptake compared to unmodified tryptamine, potentially facilitating its accumulation within cellular membranes. Once inside the cell, the subcellular localization of such a compound would depend on its interactions with various cellular components. Myristoylated proteins often associate with intracellular membranes, playing roles in signal transduction, protein trafficking, and localization metabolomicsworkbench.orgnih.gov. Therefore, this compound might show a preferential association with cellular membranes, including the plasma membrane, endoplasmic reticulum, or other organellar membranes, depending on its specific binding partners or lack thereof.

Enzymatic Biotransformation of this compound

The biotransformation of chemical compounds within biological systems often involves enzymatic modifications that can alter their activity, distribution, and elimination. Specific data on the enzymatic biotransformation of this compound is not available in the consulted literature. However, its tryptamine core and myristoyl modification suggest potential pathways.

Tryptamine itself is a well-known substrate for monoamine oxidases (MAO), particularly MAO-A, which rapidly metabolizes it to indole-3-acetic acid (IAA). MAO enzymes (MAO-A and MAO-B) are flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters and trace amines. MAO-A preferentially deaminates serotonin (B10506) and norepinephrine, while MAO-B preferentially deaminates phenethylamine; however, tryptamine and dopamine (B1211576) are metabolized by both isoforms to varying degrees. The rapid metabolism by MAO is a primary reason for the short elimination half-life and duration of action of unmodified tryptamine.

If the myristoyl group on this compound does not sterically hinder the active sites of MAO-A or MAO-B, it is plausible that these enzymes could still play a role in its catabolism, leading to the oxidative deamination of the tryptamine moiety. However, the bulky myristoyl chain might alter the substrate affinity or catalytic efficiency of MAOs towards this compound compared to unmodified tryptamine. Without direct studies, the extent of MAO involvement in this compound catabolism remains speculative.

Beyond MAO-mediated deamination, tryptamines can undergo various other enzymatic modifications. These include N-methylation, hydroxylation, and conjugation reactions (e.g., glucuronidation, sulfation), depending on the specific enzymes present and the structure of the tryptamine derivative. For this compound, the presence of the myristoyl group, which is an N-acylation, might influence or preclude certain N-methylation pathways that would typically occur on the amine nitrogen.

Myristoylation itself is a specific enzymatic modification catalyzed by N-myristoyltransferase (NMT), which attaches myristic acid from myristoyl-CoA to an N-terminal glycine (B1666218) residue of proteins metabolomicsworkbench.orgnih.gov. While this compound is a pre-formed myristoylated compound, its presence could potentially interact with the enzymes involved in fatty acid metabolism or other acyltransferases. Metabolite identification in research contexts typically involves techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structures of biotransformation products. These methods would be essential for identifying any unique metabolites of this compound.

Modulation of Myristoylation Processes via this compound Interactions.

Myristoylation is a crucial post-translational lipidation modification where a myristoyl group, derived from myristic acid and transferred from myristoyl-CoA, is covalently attached to the N-terminal glycine of specific proteins by N-myristoyltransferase (NMT) metabolomicsworkbench.orgnih.gov. This modification is vital for the membrane targeting, protein-protein interactions, and signal transduction roles of hundreds of eukaryotic proteins metabolomicsworkbench.orgnih.gov. Myristoylation often acts as a "molecular switch," controlling reversible protein-membrane interactions, sometimes in conjunction with other signals like phosphorylation or calcium binding metabolomicsworkbench.org.

Given that this compound is a compound already bearing a myristoyl group, it is theoretically possible that it could interact with or modulate myristoylation processes. For instance:

Substrate Analog: If its structure allows, this compound might act as a substrate analog for certain enzymes that recognize myristoylated molecules, or even, hypothetically, as a very poor substrate for NMT if it could somehow mimic the myristoyl-CoA or peptide substrate. However, this is highly unlikely given the distinct nature of a free myristoylated tryptamine versus a protein substrate or acyl-CoA.

Inhibition of NMT: A more plausible, albeit speculative, interaction could involve this compound or its metabolites influencing NMT activity. NMT inhibitors are a recognized class of compounds being explored for therapeutic applications, particularly in cancer and infectious diseases, by preventing the myristoylation and thus membrane localization of key proteins. While this compound is not reported as an NMT inhibitor, its structural components could, in theory, interact with the enzyme's binding pockets (for myristoyl-CoA or the peptide substrate) if a suitable conformation is adopted. However, there is no direct evidence to support such an interaction.

This compound as a Probe for N-Myristoyltransferase (NMT) Activity.

N-myristoyltransferase (NMT, EC 2.3.1.97) is an essential enzyme found ubiquitously in eukaryotes, responsible for the co- and post-translational modification of proteins by transferring the fatty acid myristate (C14:0) from myristoyl-Coenzyme A (myristoyl-CoA) to the N-terminal glycine residue of specific protein substrates. This modification, known as N-myristoylation, is crucial for targeting proteins to various cellular membranes, regulating cell signaling, protein trafficking, and localization. wikipedia.orgguidetopharmacology.orgwikipedia.orguni-freiburg.delipidmaps.org

While NMT utilizes myristoyl-CoA as its essential fatty acid donor and peptide substrates for the myristoylation reaction wikipedia.orgguidetopharmacology.org, specific research directly identifying and characterizing "this compound" as a probe or inhibitor for NMT activity is not widely reported in the current literature. Some studies indicate that tryptamine derivatives can act as acyl acceptors in certain enzymatic reactions, such as with iAANAT and potentially NMT, where N-oleoyltryptamine has been synthesized from oleoyl (B10858665) chloride and tryptamine. wikipedia.org However, a direct role for this compound as a specific NMT probe or inhibitor, analogous to well-known NMT inhibitors like IMP-1088 or DDD85646, is not explicitly detailed. guidetopharmacology.orggenome.jpwikipedia.org

Structural Basis for NMT Inhibition or Substrate Specificity.

The catalytic center of NMT contains two distinct binding pockets: one for the cofactor myristoyl-CoA and another for the peptide substrate. guidetopharmacology.org The enzyme undergoes complex conformational changes during catalysis, with an "Ab-loop" acting as a lid that controls access to the active site. Its opening is necessary for substrate binding, and its closing is required for the catalytically competent form, while reopening allows product dissociation. guidetopharmacology.org

Known NMT inhibitors, such as DDD85646 and IMP-1088, bind into the peptide binding pocket of NMT, exhibiting potent inhibitory activity by locking the Ab-loop in a closed conformation and stabilizing the complex between NMT and myristoyl-CoA. guidetopharmacology.orggenome.jp These inhibitors prevent the transfer of myristic acid to target proteins, thereby disrupting essential cellular functions, particularly in pathogens and cancer cells. guidetopharmacology.orggenome.jp

However, detailed structural studies or binding affinity data specifically elucidating how "this compound" might interact with the NMT enzyme, either as a substrate or an inhibitor, are not available in the examined research. The structural basis for any potential interaction of this compound with NMT would theoretically involve its myristoyl moiety interacting with the myristoyl-CoA binding site or its tryptamine portion interacting with the peptide substrate binding site, but experimental validation of such interactions for this specific compound is not documented.

Effects on Cellular Processes in Preclinical Models, such as Neurite Outgrowth, Cellular Proliferation, and Neuroplasticity.

Comprehensive research specifically on the effects of "this compound" on cellular processes such as neurite outgrowth, cellular proliferation, and neuroplasticity in preclinical models is not readily found in the current scientific literature.

While the broader class of tryptamines, including endogenous and synthetic derivatives, has been a subject of extensive research for their diverse biological activities, including effects on neurogenesis and neuroplasticity, these studies typically refer to compounds like N,N-dimethyltryptamine (DMT), psilocybin, or other substituted tryptamines. wikipedia.org These compounds have been shown to induce cellular proliferation, repair mechanisms, and contribute to neuroplastic changes in various preclinical models. wikipedia.orgnih.govdrugbank.com

For instance, a related tryptamine derivative, nonyloxytryptamine (5-NOT), has been demonstrated to stimulate neurite outgrowth in cultured cerebellar granule neurons and hippocampal neurons in a concentration-dependent manner. metabolomicsworkbench.org Nonyloxytryptamine also affects cellular proliferation by decreasing the number of cells in the G2/M phase in neuroblastoma cells and enhances Schwann cell proliferation and process formation. These effects are often linked to the compound's ability to mimic polysialic acid and modulate neural cell adhesion molecule (NCAM) expression. metabolomicsworkbench.org

However, it is crucial to note that these findings pertain to "nonyloxytryptamine" and not directly to "this compound." Without specific studies on this compound, its direct impact on neurite outgrowth, cellular proliferation, or neuroplasticity in preclinical models remains uncharacterized in the available scientific literature.

Structure Activity Relationship Sar and Computational Studies of Myristoyl Tryptamine Analogues

In Silico Approaches for Predictive Myristoyl Tryptamine (B22526) Research

ADME Profiling for Research Compound Selection and Optimization (excluding clinical human parameters).

ADME profiling is a critical stage in the early drug discovery process, focusing on the absorption, distribution, metabolism, and excretion properties of a compound to guide lead selection and optimization. The goal is to identify compounds with favorable pharmacokinetic profiles that can reach their target effectively and persist long enough to exert their desired biological effect, while avoiding rapid clearance.

General ADME Principles for Compound Optimization

For research compounds, key ADME parameters typically assessed include:

Absorption: Often evaluated by predicting or measuring permeability across biological barriers (e.g., Caco-2 cell permeability assays or in silico predictions of passive diffusion). Factors like molecular weight, lipophilicity (LogP/D), and hydrogen bond donors/acceptors (Lipinski's Rule of Five) are important indicators for oral absorption.

Distribution: Assessed by parameters such as plasma protein binding (PPB) and volume of distribution. High PPB can limit the free fraction of a drug available to interact with its target. The blood-brain barrier (BBB) permeability is also a critical consideration for CNS-targeted compounds, with optimal CNS drugs typically having a molecular weight under 400 Da, high lipophilicity (log P ≥ 2.5), and low hydrogen bond capacity.

Metabolism: Primarily evaluated by in vitro metabolic stability assays, often using liver microsomes or hepatocytes, to predict the rate of enzymatic breakdown (e.g., by cytochrome P450 enzymes). Compounds with high metabolic stability are generally preferred to ensure sufficient systemic exposure.

Computational tools are widely used to predict these ADME properties, allowing for early prioritization of compounds before costly experimental synthesis and testing.

Predicted ADME Properties Influenced by Myristoyl Group

Given the structure of Myristoyl tryptamine, the presence of the myristoyl group (a long, saturated hydrocarbon chain) is expected to significantly impact its ADME profile, primarily by increasing its lipophilicity.

Plasma Protein Binding (PPB): Highly lipophilic compounds like this compound are often prone to extensive plasma protein binding, particularly to albumin. This would reduce the free, unbound concentration of the compound in plasma, which is the fraction available for pharmacological activity and tissue distribution.

Metabolic Stability: The myristoyl amide bond is generally stable to hydrolysis. However, the long aliphatic chain could be susceptible to oxidative metabolism (e.g., ω- and (ω-1)-hydroxylation) by cytochrome P450 enzymes, or beta-oxidation if it enters fatty acid metabolic pathways. The indole (B1671886) ring and the ethylamine (B1201723) linker of the tryptamine moiety could also be sites for metabolic transformations. Without specific data, it is challenging to predict the exact metabolic fate, but in silico tools could provide initial estimations of metabolic hotspots.

Table 1: Key ADME Parameters and Their Expected Influence for this compound

ADME ParameterTypical Assessment Method (Research Phase)Expected Influence of Myristoyl Group
Absorption Caco-2 permeability, in silico LogP/TPSAIncreased lipophilicity may enhance passive permeability, but could reduce aqueous solubility.
Distribution Plasma protein binding (PPB), in silico BBB predictionLikely high PPB due to increased lipophilicity. BBB penetration might be influenced by size and lipophilicity; potential for membrane partitioning.
Metabolism Liver microsome/hepatocyte stability assaysPotential for oxidative metabolism on the myristoyl chain and/or the tryptamine moiety.
Excretion In silico prediction of renal/biliary clearanceLikely predominantly hepatic/biliary due to high lipophilicity and potential for metabolic transformation.

Note: The data in this table are based on general principles of medicinal chemistry and the known properties of myristoyl groups and tryptamine derivatives. Specific experimental data for this compound are not available in the consulted literature.

Advanced Research Methodologies and Techniques for Myristoyl Tryptamine Studies

High-Throughput Screening Platforms for Identifying Myristoyl Tryptamine (B22526) Interactions

High-throughput screening (HTS) platforms are indispensable for rapidly assessing the biological activity of Myristoyl tryptamine and its potential interactions with a wide array of biological targets. These platforms enable the rapid evaluation of large compound libraries, identifying hits that exhibit desired pharmacological properties. For tryptamine derivatives, fluorescence-based screening assays have been employed to identify modulators of specific receptors, such as the transient receptor potential melastatin type 8 (TRPM8) channel, by measuring calcium influx in cellular models acs.org.

In the context of neuropsychiatric drug discovery, bioproduction strategies coupled with large-scale drug screening have proven useful for evaluating libraries of tryptamine derivatives. This approach allows for the assessment of compound bioactivity against various receptors and transporters implicated in neuropsychiatric diseases, including melatonin (B1676174) (MT1) and serotonergic receptors (e.g., 5-HT2B, 5-HT2C, and 5-HT7) nih.govacs.org. Such screening efforts can reveal compounds with putative interactions at these targets, showcasing the utility of high-throughput methods in identifying active this compound analogs or related compounds nih.govacs.org.

Advanced Imaging Techniques for In Vitro and Ex Vivo Studies, including Fluorescence Microscopy and Positron Emission Tomography (PET) for Receptor Mapping in Animal Models

Advanced imaging techniques provide critical insights into the cellular localization, receptor binding, and functional effects of this compound. Fluorescence microscopy is a powerful tool for in vitro and ex vivo studies, allowing researchers to visualize the interaction of fluorescently labeled this compound or its probes with cellular components and receptors. This technique can reveal the subcellular distribution of the compound, its internalization pathways, and its colocalization with specific proteins or organelles. For instance, fluorescence-based assays are routinely used to measure calcium influx in cells, indicating receptor activation or inhibition by tryptamine derivatives acs.org.

Positron Emission Tomography (PET) is a non-invasive in vivo imaging technique crucial for receptor mapping and pharmacokinetic studies in animal models. By synthesizing this compound with a positron-emitting isotope (e.g., 11C or 18F), researchers can track its distribution, binding kinetics, and occupancy of specific receptors in the brain and other organs. This allows for the quantification of receptor density and affinity in living subjects, providing a translational bridge between in vitro findings and physiological relevance. While specific PET studies on this compound are not widely reported, PET imaging is a standard methodology for studying the interaction of various tryptamine derivatives, including those targeting serotonin (B10506) receptors, due to their roles as neurotransmitters and psychoactive compounds google.comgoogle.comwikipedia.org. Such studies are essential for understanding the compound's biodistribution and target engagement in a whole organism.

Genetically Engineered Cellular and Organismal Models for Mechanistic Dissection

Genetically engineered cellular and organismal models are invaluable for dissecting the precise molecular mechanisms underlying the effects of this compound. These models allow for the manipulation of specific genes or pathways to understand their role in the compound's activity.

Cellular Models: Genetically modified cell lines can be engineered to overexpress or knock down specific receptors (e.g., serotonin receptors, trace amine-associated receptors) or enzymes involved in this compound metabolism. For example, HEK293 cells are commonly used in fluorescence-based screening assays to study the modulation of TRPM8 channels by N-substituted tryptamines acs.org. Such models enable researchers to study receptor binding, signal transduction pathways, and cellular responses in a controlled environment.

Organismal Models: Genetically engineered animal models, such as mice with targeted gene deletions (knockouts) or overexpression, provide a more complex system to investigate the in vivo effects of this compound. For instance, studies have utilized genetically engineered bacteria to produce tryptamine derivatives and investigate their impact on host physiology, such as gut motility in mice by expressing tryptophan decarboxylase google.comuvm.edu. These models can help in understanding the compound's impact on neural circuits, behavior, and physiological processes, as well as identifying specific enzymes or transporters critical for its pharmacokinetics and pharmacodynamics. The use of such models is fundamental for elucidating the complex interplay between this compound and biological systems.

Chemoinformatics and Bioinformatics Tools for this compound Research

Chemoinformatics and bioinformatics tools are integral to modern drug discovery and mechanistic studies of compounds like this compound, enabling the analysis, prediction, and design of chemical entities and their biological interactions.

Chemoinformatics: This field focuses on the application of computational methods for the representation, storage, analysis, and retrieval of chemical information nih.govresearchgate.net. For this compound, chemoinformatics tools can be used for:

Virtual Screening: Identifying potential biological targets or lead compounds by computationally screening large databases of chemical structures against known receptor binding sites or pharmacophore models.

Quantitative Structure-Activity Relationship (QSAR): Developing predictive models that correlate the chemical structure of this compound and its analogs with their biological activities (e.g., receptor binding affinity, enzyme inhibition). This helps in optimizing the compound's structure for desired properties acs.orgnih.gov.

Molecular Docking and Dynamics Simulations: Predicting the binding mode and affinity of this compound to its target proteins (e.g., serotonin receptors, enzymes) at an atomic level. Molecular modeling studies have been used to identify putative binding sites for tryptamine-based modulators on channels like TRPM8 acs.org.

ADMET Prediction: Forecasting absorption, distribution, metabolism, excretion, and toxicity properties of this compound, guiding lead optimization and reducing experimental costs.

Bioinformatics: This discipline applies computational approaches to biological data, such as genomic, proteomic, and transcriptomic information. For this compound research, bioinformatics can aid in:

Target Identification and Validation: Analyzing gene expression profiles or protein interaction networks to identify novel biological targets modulated by this compound.

Pathway Analysis: Understanding how this compound influences complex biological pathways by integrating data from various omics studies.

Protein Structure Prediction: Predicting the 3D structures of potential protein targets for this compound, especially when experimental structures are unavailable, to facilitate docking studies.

These computational approaches significantly accelerate the research process by guiding experimental design, prioritizing compounds for synthesis and testing, and providing mechanistic insights into this compound's biological actions researchgate.netmdpi.com.

Development of Analytical Methods for this compound and Metabolites in Biological Matrices for Research Purposes

Accurate and sensitive analytical methods are essential for quantifying this compound and its metabolites in various biological matrices, which is critical for pharmacokinetic, pharmacodynamic, and metabolism studies. The complex nature of biological samples necessitates robust sample preparation and highly selective detection techniques.

Sample Preparation: Techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed to isolate and enrich this compound and its metabolites from complex biological matrices like blood, plasma, urine, cerebrospinal fluid, or tissue homogenates professionalsuk.co.uk. Effective sample preparation reduces matrix effects and enhances analyte stability and detection sensitivity professionalsuk.co.uk.

Chromatographic Separation: High-resolution separation methods are crucial for distinguishing this compound from endogenous compounds and its structurally similar metabolites.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are standard techniques for separating tryptamines and their derivatives, often coupled with innovative stationary phases and gradient elution strategies for improved resolution professionalsuk.co.ukresearchgate.net.

Gas Chromatography (GC): Also used, particularly for more volatile derivatives, often requiring derivatization of the analyte professionalsuk.co.ukresearchgate.net.

Detection and Quantification: Highly sensitive and specific detection systems are critical for identifying and quantifying this compound at trace concentrations.

Mass Spectrometry (MS): Coupling chromatography with mass spectrometry (LC-MS or GC-MS) provides high sensitivity, selectivity, and structural elucidation capabilities acs.orgprofessionalsuk.co.ukresearchgate.nettandfonline.com. Tandem mass spectrometry (MS/MS) is particularly valuable for quantifying analytes in complex matrices and identifying metabolites based on their fragmentation patterns.

Spectroscopy Methods: Other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) (1H NMR, 13C NMR) and Fourier-transform infrared spectroscopy (FT-IR) are used for structural characterization of synthesized this compound and its derivatives acs.orgnih.govtandfonline.com.

These analytical methodologies are fundamental for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, providing essential data for its research and development.

Future Research Directions and Translational Perspectives Non Clinical

Development of Novel Myristoyl Tryptamine (B22526) Analogues for Specific Research Probes

The design and synthesis of novel Myristoyl tryptamine analogues represent a key research direction. The rationale behind developing such analogues is to create compounds with enhanced specificity, improved metabolic stability, or modulated pharmacokinetic properties, making them more effective tools for probing biological systems. For instance, modifications to the tryptamine core or the myristoyl chain could alter receptor binding profiles or membrane permeability, which are critical for studying intracellular targets acs.orgusonainstitute.org.

Synthetic strategies could involve combinatorial chemistry, solid-phase synthesis, or enzyme-catalyzed reactions to introduce variations in the myristoyl chain length, saturation, or branching, as well as modifications to the indole (B1671886) ring or the aminoethyl side chain of tryptamine. Computational design approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can guide these synthetic efforts by predicting the impact of structural changes on desired properties acs.orgpsychedelicalpha.com. The utility of these analogues would primarily be as highly selective research probes to elucidate specific biological pathways, identify novel binding sites, or characterize the dynamics of cellular processes, rather than for therapeutic development.

Elucidating Underexplored Biological Functions of this compound

This compound, as a hybrid molecule, may possess unique biological functions distinct from those of simple tryptamines or myristoylated proteins. While tryptamines are recognized for their roles in neurotransmission and neuromodulation, and protein myristoylation is vital for protein-membrane interactions and signal transduction wikipedia.orgnih.gov, the specific biological functions of a myristoylated tryptamine remain largely underexplored.

Future research could focus on investigating its potential interactions with lipid bilayers, given the hydrophobic nature of the myristoyl group, which could influence its cellular uptake, distribution, and intracellular targeting. Studies could also explore whether the myristoyl moiety influences the binding affinity or efficacy of the tryptamine portion at known receptors (e.g., serotonin (B10506) receptors, TAAR1) or if it facilitates interactions with novel protein targets or enzymatic pathways. Methodologies such as advanced proteomics, metabolomics, and lipidomics could be employed to identify interacting proteins, downstream metabolic changes, or alterations in lipid profiles induced by this compound mdpi.comfrontiersin.orgpatsnap.com. Furthermore, investigating its stability and metabolism within biological systems would be crucial for understanding its potential endogenous roles or its behavior as an exogenous research tool.

Advancements in Computational Modeling for Predictive this compound Research

Computational modeling plays an increasingly vital role in modern chemical biology, offering predictive capabilities that can significantly accelerate research into compounds like this compound. Advanced computational methods can be applied to predict various properties and interactions of this compound and its analogues, guiding experimental design and hypothesis generation.

Applications include:

Molecular Docking: To predict how this compound might bind to specific protein targets, such as G-protein coupled receptors (GPCRs) or enzymes, and to identify key residues involved in these interactions.

Molecular Dynamics (MD) Simulations: To understand the conformational flexibility of this compound, its behavior in different solvent environments, and its potential interactions with biological membranes, including permeation dynamics acs.org.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning (ML): To build predictive models that correlate structural features of this compound analogues with their physicochemical properties or biological activities, such as receptor affinity, metabolic stability, or cellular uptake mdpi.comresearchgate.net. These models can help prioritize the synthesis and testing of the most promising analogues, reducing the time and resources required for experimental validation psychedelicalpha.com.

Computational MethodApplication in this compound ResearchPredicted Outcome/Benefit
Molecular DockingPredicting binding to target proteins (e.g., GPCRs, enzymes)Identification of potential binding sites, key interaction residues
Molecular Dynamics SimulationsUnderstanding conformational flexibility, membrane interactions, permeation dynamicsInsights into cellular uptake, intracellular localization, and stability
QSAR/Machine LearningCorrelating structural features with biological activities (e.g., receptor affinity, metabolic stability)Prioritization of analogue synthesis, accelerated lead optimization

Exploration in New Preclinical Research Models (e.g., specific disease models, without clinical claims)

The exploration of this compound in new preclinical research models is essential for understanding its fundamental biological effects and mechanisms of action in a controlled environment, without making any clinical claims. These models serve as platforms for hypothesis testing and mechanistic elucidation.

Relevant preclinical models could include:

In vitro Cell-Based Models: Utilizing cell lines engineered to express specific receptors (e.g., serotonin receptors, TAARs) to characterize the compound's agonistic or antagonistic activity. Additionally, primary cell cultures or organoid models could be used to investigate cellular responses, such as signal transduction pathways, gene expression changes, or morphological alterations usonainstitute.org.

In vivo Animal Models: Employing genetically modified animal models (e.g., mice, rats) to study the compound's effects on specific physiological systems or behaviors. For example, behavioral assays could assess its impact on neuronal circuits or cognitive functions, while biochemical analyses could measure neurotransmitter levels or enzyme activities usonainstitute.orgnih.govnih.govbiomolther.orgnih.gov. These models can also be used to investigate the compound's biodistribution, metabolism, and excretion patterns in a living system. The focus remains strictly on understanding the compound's intrinsic biological properties and potential as a research tool, rather than its therapeutic efficacy in human diseases.

Q & A

Q. What are the standard methods for synthesizing tryptamine and its acylated derivatives like myristoyl tryptamine?

Tryptamine is synthesized via enzymatic or chemical decarboxylation of tryptophan. Enzymatic routes use decarboxylases (e.g., TDC from Bacillus atrophaeus) under mild conditions , while chemical methods employ reducing agents like LiAlH4 . For acylated derivatives (e.g., this compound), acylation reactions are performed using myristoyl chloride in basic conditions. Enzymatic acylation with acyltransferases offers eco-friendly alternatives but requires substrate-specific optimization .

Q. How can researchers accurately quantify tryptamine in complex biological matrices?

Stable isotope dilution assays (e.g., Tryptamine-d4 as an internal standard) coupled with GC- or LC-MS are recommended. Sample preparation includes solvent extraction, derivatization (if needed), and normalization against the internal standard to mitigate matrix effects . For tissue-specific quantification, histochemical fluorescence methods with formaldehyde-ozone treatment provide cellular-level sensitivity .

Q. What analytical techniques validate the purity and stability of synthetic tryptamine derivatives?

Nuclear Magnetic Resonance (NMR) confirms structural integrity, while HPLC or UPLC with UV/fluorescence detectors assess purity (>99%). Stability studies should include long-term storage tests (-20°C) and batch-specific COA verification .

Q. How does tryptamine interact with serotonin receptors, and what experimental models are suitable for studying this?

Tryptamine weakly activates 5-HT and TAAR1 receptors, influencing neurotransmitter crosstalk. Use receptor knockout models (e.g., AHRflox/flox mice) and selective antagonists (e.g., ketanserin) in isolated tissue assays (e.g., rat fundal strips) to isolate receptor-specific effects .

Advanced Research Questions

Q. How can contradictory findings on tryptamine’s neuroprotective (AHR-mediated) and neurotoxic (TrpRS inhibition) effects be reconciled?

Conduct dose-response studies in dual-pathway models (e.g., AHR+/− mice with TrpRS activity assays). Use microspectrofluorimetry to quantify axonal defects and mitochondrial fission in neuronal cultures . Compare outcomes in microbiota-depleted vs. conventional animals to disentangle gut-brain axis contributions .

Q. What methodological challenges arise when studying tryptamine’s role in gut microbiota-host interactions?

Key challenges include controlling for interspecies microbiota variability (e.g., Clostridium sporogenes vs. human gut strains) and distinguishing host vs. microbial tryptamine via germ-free models. Combine metabolomics (butyrate quantification) with 16S rRNA sequencing to correlate tryptamine levels with dysbiosis markers .

Q. How do isotopic labeling techniques (e.g., deuterium) enhance pharmacokinetic studies of tryptamine?

Enzymatic decarboxylation of tryptophan in deuterated media produces [1R-²H]-tryptamine, enabling tracking of absorption and CYP2D6-mediated metabolism (e.g., conversion to tryptophol) via LC-MS/MS. This approach clarifies metabolic flux and enzyme kinetics .

Q. What experimental designs are critical for investigating tryptamine’s immunomodulatory effects in autoimmune encephalomyelitis (EAE)?

Adoptive transfer models using MOG-sensitized T cells (wild-type vs. Lck-Cre AHRflox/flox) in passive EAE mice are essential. Include flow cytometry for Th17/Treg ratios and neurohistopathology (e.g., CD4+ T cell infiltration) to link clinical paralysis scores to immune mechanisms .

Q. How should discrepancies in tissue-specific tryptamine levels (e.g., absent in rat brain but present in human/dog) be addressed?

Validate extraction protocols across species: compare formaldehyde-ozone fluorescence with mass spectrometry. Account for interspecies MAO-B activity differences and gut microbiota composition. Cross-validate findings using TLC and GC-MS .

Data Contradiction Analysis

  • Neurodegeneration vs. Neuroprotection : Tryptamine’s TrpRS inhibition causes axonopathy , but AHR activation reduces neuroinflammation . Resolve by testing AHR agonists in TrpRS-deficient models.
  • Metabolic Effects : Tryptamine exacerbates insulin resistance via gut microbiota but improves hypertension in psychedelic users . Use dietary fiber interventions to modulate microbiota-derived tryptamine and assess glucose tolerance .

Methodological Tables

Technique Application Key Evidence
GC-MS with Tryptamine-d4Quantification in serum/brain tissue
Formaldehyde-ozone fluorescenceHistochemical localization in neurons
Isotopic labeling (²H/³H)Metabolic flux analysis
Adoptive T cell transferEAE model for neuroinflammation studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.